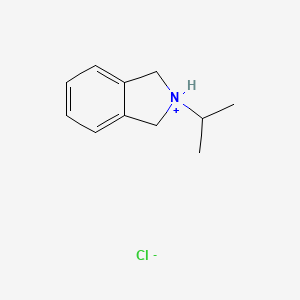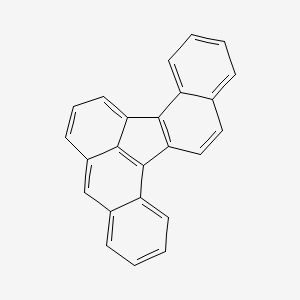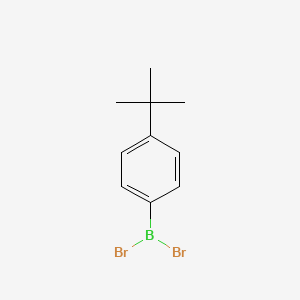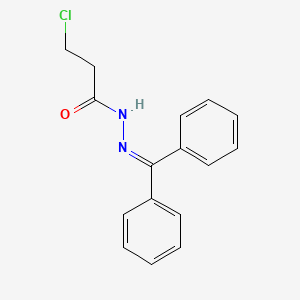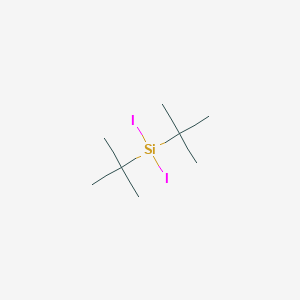
Di-tert-butyl(diiodo)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(diiodo)silane is an organosilicon compound with the molecular formula C8H18I2Si. It is characterized by the presence of two tert-butyl groups and two iodine atoms attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl(diiodo)silane can be synthesized through the reaction of di-tert-butylsilane with iodine. The reaction typically involves the use of a solvent such as hexane or toluene and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(diiodo)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as halides, alkoxides, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to di-tert-butylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Common reagents include sodium halides, alcohols, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents are employed.
Major Products
Substitution: Products include di-tert-butyl(halosilane), di-tert-butyl(alkoxysilane), and di-tert-butyl(aminosilane).
Reduction: The major product is di-tert-butylsilane.
Oxidation: Products include di-tert-butylsilanol and di-tert-butylsiloxane.
Scientific Research Applications
Di-tert-butyl(diiodo)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying silicon-based interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which di-tert-butyl(diiodo)silane exerts its effects involves the reactivity of the silicon-iodine bonds. These bonds can undergo cleavage and substitution reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylsilane: Lacks the iodine atoms and is less reactive in substitution reactions.
Di-tert-butyl(dichloro)silane: Contains chlorine atoms instead of iodine, leading to different reactivity and applications.
Di-tert-butyl(dimethyl)silane: Contains methyl groups instead of iodine, resulting in different chemical properties and uses.
Uniqueness
Di-tert-butyl(diiodo)silane is unique due to the presence of iodine atoms, which confer distinct reactivity patterns compared to other di-tert-butylsilane derivatives. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous.
Properties
CAS No. |
75544-11-5 |
|---|---|
Molecular Formula |
C8H18I2Si |
Molecular Weight |
396.12 g/mol |
IUPAC Name |
ditert-butyl(diiodo)silane |
InChI |
InChI=1S/C8H18I2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
InChI Key |
VBAHTDAXXJGECL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


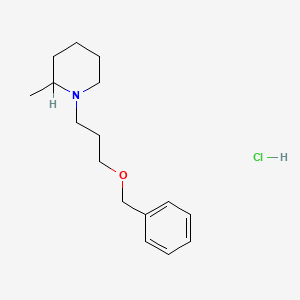
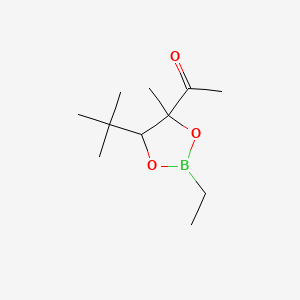

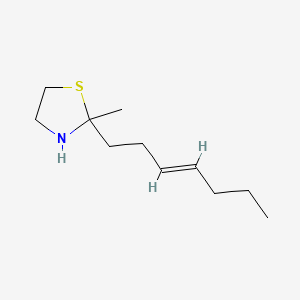
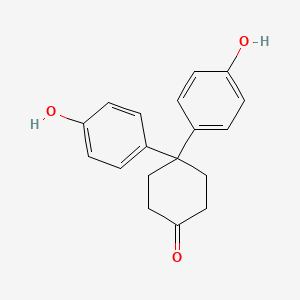
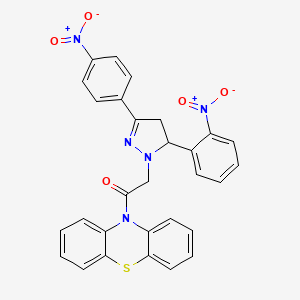
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
